2-Aminopyridine-3-thiol

Descripción

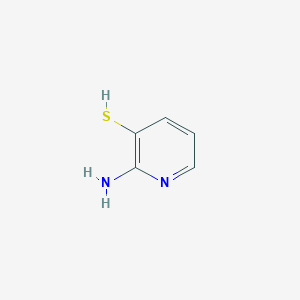

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-aminopyridine-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWQAXGDFYIFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552381 | |

| Record name | 2-Aminopyridine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110402-20-5 | |

| Record name | 2-Aminopyridine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 2-Aminopyridine Scaffold

An In-Depth Technical Guide to 2-Aminopyridine-3-thiol: Core Properties and Applications

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, reactivity, and potential applications, offering insights grounded in established chemical principles and supported by scientific literature.

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a multitude of biologically active molecules.[1][2] Its prevalence in drug discovery is attributed to its ability to form key hydrogen bonding interactions with biological targets, its rigid structure which can orient substituents in a defined space, and its synthetic tractability.[3][4] this compound, which incorporates a reactive thiol group, further expands the synthetic and functional possibilities of this important pharmacophore. The presence of the thiol group introduces a potent nucleophile and a site for coordination with metal ions, making it a valuable building block for novel therapeutics and functional materials.[3]

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂S | [5] |

| Molecular Weight | 126.18 g/mol | [5] |

| CAS Number | 110402-20-5 | [5] |

| Appearance | Not specified, likely a solid | - |

| Melting Point | 158-162 °C | ChemicalBook |

| Boiling Point (Predicted) | 258.9 ± 20.0 °C | ChemicalBook |

| Density (Predicted) | 1.293 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 3.26 ± 0.48 | ChemicalBook |

| IUPAC Name | This compound | [5] |

| InChI | InChI=1S/C5H6N2S/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7) | [5] |

| SMILES | C1=CC(=C(N=C1)N)S | [5] |

Synthesis and Elucidation

Conceptual Synthetic Protocol:

A potential synthesis could start from 2-amino-3-bromopyridine. The thiol group can be introduced via a nucleophilic substitution reaction with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.

Step 1: Nucleophilic Substitution with Thiourea

-

To a solution of 2-amino-3-bromopyridine (1 equivalent) in a suitable solvent such as ethanol or DMF, add thiourea (1.1 equivalents).

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC). The reaction proceeds via the formation of an isothiouronium salt intermediate.

-

Upon completion, cool the reaction mixture to room temperature.

Step 2: Hydrolysis of the Isothiouronium Salt

-

To the cooled reaction mixture containing the isothiouronium salt, add an aqueous solution of a strong base, such as sodium hydroxide.

-

Heat the mixture to reflux for a few hours to facilitate the hydrolysis of the intermediate to the desired thiol.

-

After cooling, neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent.

dot

Caption: Conceptual synthesis of this compound.

Chemical Reactivity and Tautomerism

The chemical reactivity of this compound is dictated by the interplay of the pyridine ring and its two functional groups: the amino group and the thiol group. A crucial aspect of its chemistry is the existence of tautomeric forms.

Tautomeric Equilibria

This compound can exist in four tautomeric forms due to both amino-imino and thiol-thione tautomerism. The equilibrium between these forms is influenced by factors such as solvent polarity and pH.[9][10][11][12]

-

Amino-thiol form: The canonical structure.

-

Imino-thiol form: Resulting from a proton shift from the amino group to the ring nitrogen.

-

Amino-thione form: Resulting from a proton shift from the thiol group to the ring nitrogen.

-

Imino-thione form: Resulting from proton shifts from both the amino and thiol groups.

Computational studies on related 2-aminopyridines suggest that the amino form is generally more stable than the imino form.[9][11][12] For mercaptopyridines, the thione tautomer is often favored, especially in polar solvents.[10]

dot

Caption: Tautomeric equilibria of this compound.

Reactivity with Electrophiles and Nucleophiles

-

Nucleophilic Character: The thiol group is a strong nucleophile, especially in its deprotonated thiolate form (RS⁻).[13][14][15] It is expected to react readily with a variety of electrophiles, such as alkyl halides, acyl halides, and Michael acceptors. The amino group is also nucleophilic and can undergo reactions like acylation and alkylation.

-

Electrophilic Character: The pyridine ring is electron-deficient and can be susceptible to nucleophilic aromatic substitution, although this is generally less facile than in pyridinium salts.

Spectroscopic Characterization

While specific spectra for this compound are not available in the search results, we can predict its key spectroscopic features based on data for 2-aminopyridine and related derivatives.[16][17][18][19][20][21][22][23][24][25][26][27][28][29]

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (δ 6.5-8.0 ppm).- Broad singlet for the amino protons (NH₂) (variable chemical shift).- Singlet for the thiol proton (SH) (variable chemical shift). |

| ¹³C NMR | - Aromatic carbons of the pyridine ring (δ 110-160 ppm).- The carbon bearing the amino group will be significantly shielded.- The carbon bearing the thiol group will also show a characteristic chemical shift. |

| IR Spectroscopy | - N-H stretching of the amino group (3300-3500 cm⁻¹).- S-H stretching of the thiol group (around 2550 cm⁻¹).- C=N and C=C stretching of the pyridine ring (1400-1600 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 126. |

Applications in Drug Discovery and Materials Science

The 2-aminopyridine scaffold is a well-established pharmacophore in a wide array of therapeutic agents, exhibiting activities such as antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][30] The introduction of a thiol group at the 3-position of 2-aminopyridine opens up new avenues for drug design and development.

-

Novel Drug Scaffolds: The thiol group can be used as a handle for further synthetic modifications, allowing for the creation of diverse libraries of compounds for high-throughput screening.

-

Covalent Inhibitors: The nucleophilic thiol can be designed to form covalent bonds with specific residues (e.g., cysteine) in target proteins, leading to potent and irreversible inhibition.

-

Metal-Based Therapeutics: The amino and thiol groups can act as bidentate ligands to chelate metal ions. Metal complexes of aminopyridine derivatives have shown promising biological activities.[3]

dot

Caption: this compound as a core scaffold in drug design.

Safety and Handling

| Hazard Category | Description and Precautions |

| Acute Toxicity | Potentially toxic if swallowed or in contact with skin.[31][34] |

| Skin Corrosion/Irritation | May cause skin irritation or burns.[31][34] |

| Eye Damage/Irritation | May cause serious eye irritation or damage.[31][34] |

| Respiratory Irritation | May cause respiratory irritation.[31] |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[32][34]

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[31][32]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[32]

-

Spill Response: In case of a spill, avoid generating dust. Sweep up and place in a suitable container for disposal.[33]

Conclusion

This compound is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique combination of a privileged 2-aminopyridine scaffold and a reactive thiol group makes it an attractive starting material for the synthesis of novel compounds with diverse biological activities. While further research is needed to fully elucidate its properties and applications, the foundational chemical principles and the extensive literature on related compounds provide a strong basis for its exploration in drug discovery and development.

References

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C5H6N2S | CID 13911673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]

- 8. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 9. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Aminopyridine(504-29-0) 13C NMR [m.chemicalbook.com]

- 17. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]

- 18. chimia.ch [chimia.ch]

- 19. tsijournals.com [tsijournals.com]

- 20. chalcogen.ro [chalcogen.ro]

- 21. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. rsc.org [rsc.org]

- 24. 2-Aminopyridine [webbook.nist.gov]

- 25. 2-Amino-3-hydroxypyridine(16867-03-1) 1H NMR spectrum [chemicalbook.com]

- 26. 2-Aminopyridine [webbook.nist.gov]

- 27. spectrabase.com [spectrabase.com]

- 28. 2-Aminopyridine(504-29-0) IR2 spectrum [chemicalbook.com]

- 29. researchgate.net [researchgate.net]

- 30. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. biochemopharma.fr [biochemopharma.fr]

- 32. fishersci.com [fishersci.com]

- 33. geneseo.edu [geneseo.edu]

- 34. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 2-Aminopyridine-3-thiol: Chemical Structure, Analysis, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopyridine-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its unique structural features and versatile reactivity. This guide provides a comprehensive technical overview of its chemical structure, including an in-depth analysis of its tautomeric forms. It details established and theoretical synthetic pathways and outlines key analytical techniques for its characterization, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, this document explores the compound's reactivity and potential applications as a scaffold in the design of novel therapeutic agents. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Introduction: The Significance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, antiviral, antibacterial, and antifungal properties.[2] The introduction of a thiol group at the 3-position of the 2-aminopyridine ring system creates a molecule with enhanced chelating properties and multiple reactive sites, making this compound a valuable building block for the synthesis of complex heterocyclic systems and potential drug candidates.[3] The interplay of the amino and thiol groups also gives rise to interesting tautomeric equilibria, which can significantly influence the compound's chemical behavior and biological interactions.

Chemical Structure and Properties

This compound, with the chemical formula C₅H₆N₂S, is an aromatic heterocyclic compound.[4] Its structure consists of a pyridine ring substituted with an amino group at the 2-position and a thiol group at the 3-position.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂S | [4] |

| Molecular Weight | 126.18 g/mol | [4] |

| CAS Number | 110402-20-5 | [5] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Amino-3-mercaptopyridine, 2-amino-3-pyridinethiol | [5] |

Tautomerism: A Key Structural Feature

A critical aspect of the chemistry of this compound is its potential to exist in multiple tautomeric forms. This arises from the prototropic exchange between the amino, thiol, and pyridine ring nitrogen atoms. The principal tautomeric forms are the amino-thiol form and the imino-thione form. Computational studies on related 2-aminopyridine derivatives suggest that the amino form is generally more stable.[6][7][8] Similarly, studies on mercaptopyridines indicate a preference for the thione tautomer in many cases. The equilibrium between these forms can be influenced by factors such as the solvent, temperature, and pH. Understanding this tautomeric behavior is crucial as different tautomers can exhibit distinct reactivity and biological activity.

Caption: Tautomeric equilibrium of this compound.

Synthesis of this compound

While a specific, detailed synthesis for this compound is not extensively reported in readily available literature, plausible synthetic routes can be devised based on established methods for the synthesis of related aminopyridine and mercaptopyridine derivatives.

Proposed Synthetic Pathway

A potential synthetic approach could involve a multi-step process starting from a suitable pyridine precursor. One such strategy could be the amination of a halogenated mercaptopyridine or the thiolation of a halogenated aminopyridine.

A plausible and efficient method for the synthesis of the broader class of 2-aminopyridines involves the reaction of a dihydrothiazolopyridinium salt with various amines.[9] This method is advantageous due to its mild reaction conditions and high regioselectivity.

Experimental Protocol (Conceptual): Synthesis of 2-Aminopyridine Derivatives [9]

-

Alkylation of 2-Mercaptopyridine: React 2-mercaptopyridine with 1,2-dibromoethane to form a cyclic dihydrothiazolopyridinium salt.

-

Amination: Treat the resulting salt with a primary or secondary amine. The reaction can be carried out neat or in a solvent like DMSO.

-

Work-up and Purification: The reaction mixture is then subjected to standard work-up procedures, followed by purification, typically column chromatography, to isolate the desired 2-aminopyridine derivative.

Caption: Conceptual workflow for the synthesis of 2-aminopyridine derivatives.

Analytical Characterization

A comprehensive analysis of this compound requires a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as signals for the protons of the amino and thiol groups. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the pyridine ring. The amino and thiol proton signals are typically broad and their chemical shifts can be concentration and solvent dependent. For comparison, the ¹H NMR spectrum of the parent 2-aminopyridine shows characteristic signals for the aromatic protons.[10][11]

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbon atoms of the pyridine ring. The chemical shifts of these carbons will be influenced by the electron-donating amino group and the thiol group. The ¹³C NMR spectrum of 2-aminopyridine provides a reference for the expected chemical shift ranges.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in this compound. Key vibrational bands to expect include:

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| N-H stretching (amino group) | 3500 - 3300 | [13] |

| S-H stretching (thiol group) | 2600 - 2550 | General IR tables |

| C=N and C=C stretching (pyridine ring) | 1650 - 1450 | [13] |

| C-N stretching | 1350 - 1250 | [13] |

The presence and position of these bands can help confirm the presence of the key functional groups and provide insights into the tautomeric form present in the solid state. The IR spectrum of 2-aminopyridine shows characteristic N-H and ring stretching vibrations.[14][15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) should be observed at m/z 126, corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information. For instance, the mass spectrum of 2-aminopyridine shows a prominent molecular ion peak.[16]

Caption: Analytical workflow for the characterization of this compound.

Reactivity and Potential Applications

The presence of three key functionalities—the amino group, the thiol group, and the pyridine ring nitrogen—makes this compound a versatile building block in organic synthesis.

-

Nucleophilic Reactions: The amino and thiol groups are nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation reactions.[17]

-

Coordination Chemistry: The pyridine nitrogen and the thiol group can act as ligands to coordinate with metal ions, making this compound and its derivatives of interest in the development of metal complexes with potential catalytic or biological activity.

-

Drug Discovery: The 2-aminopyridine scaffold is a well-established pharmacophore.[18][19] The introduction of a thiol group offers a handle for further functionalization and can also impart specific biological activities. Derivatives of aminopyridines are being explored for a range of therapeutic applications.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[20][21][22][23][24]

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[20][21]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[21][22] Do not ingest.[21]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[21][24]

Always consult the Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

This compound is a fascinating heterocyclic compound with a rich chemical profile. Its structural features, particularly its tautomeric nature, and its versatile reactivity make it a valuable tool for chemists in both academic and industrial research. The analytical techniques outlined in this guide provide a robust framework for its characterization, ensuring its identity and purity for further investigation. As the quest for novel therapeutic agents continues, the unique properties of this compound position it as a promising scaffold for the development of new and effective drugs.

References

- 1. Crystal structures of 2-aminopyridine citric acid salts: C5H7N2 +·C6H7O7 − and 3C5H7N2 +·C6H5O7 3− - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 4. This compound | C5H6N2S | CID 13911673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 110402-20-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Aminopyridine(504-29-0) 13C NMR [m.chemicalbook.com]

- 13. tsijournals.com [tsijournals.com]

- 14. 2-Aminopyridine(504-29-0) IR2 spectrum [chemicalbook.com]

- 15. 2-Aminopyridine [webbook.nist.gov]

- 16. 2-Aminopyridine [webbook.nist.gov]

- 17. Buy 4-Aminopyridine-3-thiol (EVT-351167) | 52334-54-0 [evitachem.com]

- 18. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. biochemopharma.fr [biochemopharma.fr]

- 21. lobachemie.com [lobachemie.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Aminopyridine-3-thiol

Introduction: The Structural Significance of 2-Aminopyridine-3-thiol

This compound is a heterocyclic compound of significant interest in synthetic chemistry, particularly as a key intermediate in the construction of fused heterocyclic systems such as thiazolo[3,2-a]pyridines, which are explored for various pharmacological activities.[1] The precise arrangement of the amino and thiol groups on the pyridine ring imparts a unique reactivity profile, making it a valuable precursor. Accurate structural elucidation and confirmation of purity are paramount before its use in further synthetic applications. This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for this compound, grounded in established principles of analytical chemistry. While raw spectra for this specific intermediate are not always published in full, its synthesis and characterization by these methods have been previously established. This document serves as a predictive and interpretive guide for researchers working with this compound.

The structural identity of this compound is confirmed through a multi-technique analytical approach, ensuring the correct connectivity and functional group presence.

Caption: Molecular structure and analytical workflow for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. The pyridine ring protons are expected to resonate in the aromatic region, with their chemical shifts significantly influenced by the electron-donating amino group (-NH₂) and the thiol group (-SH).

Expected ¹H NMR Data (DMSO-d₆, 400 MHz)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-6 | ~7.8 - 8.0 | Doublet of doublets (dd) | ~4-5 Hz, ~1-2 Hz | 1H |

| H-4 | ~7.0 - 7.2 | Doublet of doublets (dd) | ~7-8 Hz, ~1-2 Hz | 1H |

| H-5 | ~6.6 - 6.8 | Doublet of doublets (dd) | ~7-8 Hz, ~4-5 Hz | 1H |

| -NH₂ | ~5.5 - 6.5 | Broad singlet (br s) | - | 2H |

| -SH | ~3.0 - 4.0 | Singlet (s) | - | 1H |

Causality and Interpretation:

-

Aromatic Protons (H-4, H-5, H-6): The protons on the pyridine ring appear as distinct signals. H-6 is typically the most deshielded (downfield) due to its proximity to the electronegative ring nitrogen.[2] The electron-donating amino group at C-2 causes an upfield shift for adjacent protons (H-6) and the para proton (H-4) compared to unsubstituted pyridine. The thiol group at C-3 further influences these shifts. The coupling patterns (doublet of doublets) arise from ortho and meta couplings between the ring protons.

-

Amino Protons (-NH₂): These protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace water in the solvent. The chemical shift can be highly variable depending on solvent and concentration.

-

Thiol Proton (-SH): The thiol proton signal is expected to be a sharp singlet and is generally found further upfield than hydroxyl protons. Its chemical shift is also solvent-dependent but typically less broad than the amine signal.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons (like -NH₂ and -SH), sometimes allowing for their observation.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Acquire data for 16-32 scans to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay (d1) of 1-2 seconds.

-

-

Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment.

Expected ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~158 - 162 |

| C-6 | ~145 - 150 |

| C-4 | ~135 - 140 |

| C-5 | ~115 - 120 |

| C-3 | ~110 - 115 |

Causality and Interpretation:

-

C-2: This carbon, directly attached to the amino group and the ring nitrogen, is expected to be the most downfield (deshielded) signal.

-

C-3: The carbon bearing the thiol group (C-3) is significantly shielded (shifted upfield) compared to other aromatic carbons.

-

C-4, C-5, C-6: These carbons will resonate at positions typical for substituted pyridines, with their precise shifts determined by the combined electronic effects of the amino and thiol substituents.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule, as different covalent bonds vibrate at characteristic frequencies.

Expected IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450 - 3300 | Medium, Doublet | N-H asymmetric & symmetric stretching (primary amine) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 2600 - 2550 | Weak | S-H stretching (thiol) |

| 1640 - 1600 | Strong | N-H scissoring (bending) |

| 1590 - 1450 | Strong-Medium | Aromatic C=C and C=N ring stretching |

| 1330 - 1260 | Medium | Aromatic C-N stretching |

Causality and Interpretation:

-

N-H Stretching: The presence of a primary amine (-NH₂) is definitively confirmed by two medium-intensity bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.[3]

-

S-H Stretching: The thiol S-H stretch is characteristically weak and can sometimes be difficult to observe, but it is expected in the 2600-2550 cm⁻¹ region.[4] Its weakness is a key identifying feature.

-

N-H Bending: A strong absorption around 1620 cm⁻¹ is indicative of the N-H scissoring (bending) vibration of the primary amine.[1]

-

Aromatic Ring Vibrations: Multiple sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the pyridine ring's C=C and C=N stretching vibrations.

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans for a high-quality spectrum.

-

-

Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Expected Mass Spectrometry Data

| m/z Value | Interpretation |

|---|---|

| 126 | [M]⁺, Molecular Ion |

| 127 | [M+1]⁺, Isotope peak (¹³C, ¹⁵N) |

| 128 | [M+2]⁺, Isotope peak (³⁴S) |

| 93 | [M - SH]⁺, Loss of sulfhydryl radical |

| 66 | [C₄H₄N]⁺, Subsequent fragmentation |

Causality and Interpretation:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the nominal molecular weight of the compound (126 g/mol for C₅H₆N₂S).[5] High-resolution mass spectrometry (HRMS) would provide the exact mass (e.g., 126.0252), confirming the elemental composition.

-

Isotope Peaks: The presence of sulfur is strongly indicated by a notable [M+2]⁺ peak (at m/z 128) with an intensity of approximately 4.4% relative to the molecular ion peak, which corresponds to the natural abundance of the ³⁴S isotope.

-

Fragmentation: Under electron ionization (EI), a primary fragmentation pathway would likely involve the loss of the sulfhydryl radical (•SH), resulting in a fragment at m/z 93. Further fragmentation of the pyridine ring can lead to smaller charged species.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns that are useful for structural analysis.

-

Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway consistent with the expected structure. Compare the isotope pattern of the molecular ion with theoretical predictions for C₅H₆N₂S.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the precise arrangement of atoms in the molecular framework. IR spectroscopy validates the presence of the key amino and thiol functional groups. Finally, mass spectrometry confirms the molecular weight and elemental composition. Together, these techniques provide the necessary evidence to confirm the structure and purity of this valuable synthetic intermediate with a high degree of confidence, enabling its effective use in drug development and materials science research.

References

- 1. Synthesis, Crystal Structure, and Biological Evaluation of Fused Thiazolo[3,2-a]Pyrimidines as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C5H6N2S | CID 13911673 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Aminopyridine-3-thiol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-aminopyridine-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The document is structured to offer researchers, scientists, and professionals in drug development a blend of theoretical principles and practical, field-proven insights. We will delve into a robust synthetic protocol, underpinned by a detailed mechanistic rationale, and a multi-faceted characterization strategy to ensure the unequivocal identification and purity assessment of the target molecule. This guide emphasizes the "why" behind the "how," fostering a deeper understanding of the experimental choices and ensuring the reproducibility and reliability of the described methods.

Introduction: The Significance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, serving as a foundational building block for a multitude of biologically active molecules.[1][3] Its simple, low molecular weight structure allows for the creation of diverse compounds with a wide array of pharmacological activities.[1] The introduction of a thiol group at the 3-position further enhances its utility, as the thioamide group is a versatile bioisostere for amides and other functionalities, offering unique physicochemical properties that can be exploited in drug design.[4] this compound, therefore, represents a valuable precursor for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.

Synthetic Strategy: A Modified Gewald Approach

While several synthetic routes to aminopyridines exist, a modified Gewald reaction provides a convergent and efficient pathway to this compound. The classical Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[5][6][7] Our approach adapts this methodology for the synthesis of the target pyridine analog.

Mechanistic Rationale

The synthesis proceeds through a two-step sequence, beginning with a Knoevenagel condensation, followed by a sulfur addition and cyclization cascade.

-

Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of an appropriate β-keto-nitrile with malononitrile. The base abstracts a proton from the active methylene group of malononitrile, generating a carbanion that acts as a nucleophile, attacking the carbonyl carbon of the β-keto-nitrile. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[5][8]

-

Sulfur Addition and Cyclization: Elemental sulfur, activated by the basic medium, adds to the β-position of the unsaturated nitrile. The resulting intermediate undergoes a nucleophilic attack of the sulfur anion onto the cyano group, leading to ring closure. Tautomerization of the resulting imine affords the stable aromatic this compound.[9]

The choice of a suitable β-keto-nitrile is crucial for the successful synthesis of the pyridine ring system.

Synthetic Pathway Diagram

Caption: Synthetic pathway for this compound via a modified Gewald reaction.

Detailed Experimental Protocol

Materials:

-

β-Keto-nitrile (e.g., Cyanoacetone)

-

Malononitrile

-

Elemental Sulfur

-

Morpholine (or other suitable base)

-

Ethanol (solvent)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Sodium sulfate (drying agent)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-keto-nitrile (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Addition of Base: Slowly add morpholine (1.5 eq) to the stirred suspension at room temperature. The addition of the base is a critical step that initiates the reaction cascade.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidification: Acidify the aqueous mixture with dilute hydrochloric acid to a pH of 5-6. This step protonates the product, causing it to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane gradient).

-

Drying: Dry the purified product under vacuum to a constant weight.

Comprehensive Characterization

Unequivocal characterization of the synthesized this compound is paramount to confirm its identity, purity, and structural integrity. A multi-technique approach is employed for this purpose.

Spectroscopic Analysis

| Technique | Expected Observations | Rationale |

| ¹H NMR | Aromatic protons in the pyridine ring (typically δ 6.5-8.5 ppm), a broad singlet for the amino (-NH₂) protons, and a singlet for the thiol (-SH) proton. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the pyridine ring. | Provides information on the electronic environment and connectivity of protons in the molecule. |

| ¹³C NMR | Resonances for the five carbon atoms of the pyridine ring, with the carbon bearing the thiol group appearing at a characteristic chemical shift. | Confirms the carbon skeleton of the molecule. |

| FT-IR | Characteristic stretching vibrations for N-H (amino group, ~3300-3500 cm⁻¹), S-H (thiol group, ~2550-2600 cm⁻¹), C=N and C=C (aromatic ring, ~1400-1600 cm⁻¹), and C-S bonds.[10] | Identifies the presence of key functional groups. |

| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₅H₆N₂S, 126.18 g/mol ).[11] High-resolution mass spectrometry can confirm the elemental composition. | Determines the molecular weight and formula of the compound. |

| UV-Vis | Absorption maxima characteristic of the aminopyridine chromophore. The position of these maxima can be sensitive to the solvent and pH due to tautomerism.[12] | Provides information about the electronic transitions within the molecule. |

Tautomerism: A Critical Consideration

This compound can exist in tautomeric forms, primarily the thiol and the thione forms.[13][14][15] The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH. Spectroscopic analysis, particularly NMR and UV-Vis, can provide insights into the predominant tautomeric form in a given environment. Computational studies can also be employed to predict the relative stabilities of the tautomers.[16]

X-ray Crystallography: The Definitive Structure

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.[17][18] This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. Obtaining suitable crystals for X-ray analysis is a crucial step in the characterization process. The resulting electron density map allows for the definitive assignment of the atomic connectivity and can confirm the predominant tautomeric form in the crystal lattice.[17]

Characterization Workflow Diagram

Caption: A comprehensive workflow for the characterization of this compound.

Conclusion

This technical guide has outlined a robust and well-rationalized approach to the synthesis and characterization of this compound. By understanding the underlying mechanisms of the synthetic route and employing a suite of complementary analytical techniques, researchers can confidently prepare and validate this important building block for drug discovery and development. The principles and protocols detailed herein are designed to be both informative and practical, empowering scientists to advance their research with a high degree of scientific rigor.

References

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. d-nb.info [d-nb.info]

- 10. tsijournals.com [tsijournals.com]

- 11. This compound | C5H6N2S | CID 13911673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. researchgate.net [researchgate.net]

- 16. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

2-Aminopyridine-3-thiol tautomerism and isomerism

An In-Depth Technical Guide to the Tautomerism and Isomerism of 2-Aminopyridine-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest as a precursor in the synthesis of various biologically active molecules.[1][2] Its chemical behavior and reactivity are profoundly influenced by a complex interplay of tautomeric and isomeric forms. This technical guide provides a detailed examination of the prototropic tautomerism inherent to this molecule, focusing on the thiol-thione and amino-imino equilibria. We will explore the structural characteristics of the principal tautomers, the environmental factors governing their relative stability, and the advanced analytical techniques used for their characterization. By synthesizing insights from experimental data and computational chemistry of related pyridine systems, this document serves as an authoritative resource for professionals leveraging this versatile chemical scaffold in research and drug development.

Introduction: The Dynamic Nature of this compound

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a cornerstone of organic chemistry.[3][4] This dynamic equilibrium, known as prototropic tautomerism, is particularly prominent in heterocyclic systems containing acidic and basic functional groups. This compound (Figure 1) is a prime example, featuring both an amino (-NH₂) group and a thiol (-SH) group on a pyridine ring. This arrangement facilitates two primary types of tautomerism:

-

Thiol-Thione Tautomerism: The migration of a proton from the sulfur atom to the ring nitrogen atom, converting the thiol form (C-SH) into a thione form (C=S).

-

Amino-Imino Tautomerism: The migration of a proton from the exocyclic amino group to the ring nitrogen, resulting in an imino form.

Understanding the predominant tautomeric form under various conditions is critical, as it dictates the molecule's hydrogen bonding capacity, polarity, aromaticity, and ultimately, its interaction with biological targets. This guide will dissect these equilibria to provide a clear framework for predicting and controlling the behavior of this compound.

Figure 1: Chemical Structure of this compound Synonyms: 2-Amino-3-mercaptopyridine CAS Number: 110402-20-5[5] Molecular Formula: C₅H₆N₂S[5][]

The Tautomeric Landscape

This compound can exist in several tautomeric forms, with the equilibrium between them influenced by solvent, temperature, and pH. The four most significant contributors to this equilibrium are the amino-thiol, amino-thione, imino-thiol, and zwitterionic forms.

Principal Tautomeric Forms

-

Amino-thiol Form (A): This is the canonical representation, featuring an aromatic pyridine ring with distinct amino and thiol functional groups. In dilute solutions of nonpolar solvents, the thiol form is often favored for simple mercaptopyridines.[7]

-

Amino-thione Form (B): This form arises from a proton transfer from the thiol group to the ring nitrogen. The resulting molecule contains a thione (C=S) moiety and is no longer fully aromatic in the pyridine ring itself. This form is often significantly stabilized in polar solvents and in the solid state due to its increased polarity and ability to form strong hydrogen-bonded dimers.[7][8] For many mercaptopyridine derivatives, the thione tautomer is the more stable species.[9][10]

-

Imino-thiol Form (C): Resulting from a proton shift from the exocyclic amino group to the ring nitrogen, this tautomer contains an imine (C=N-H) within the ring and retains the thiol group. Computational studies on related 2-aminopyridines show that the canonical amino form is substantially more stable than the imino tautomers.[1][2][11]

-

Zwitterionic Form (D): This dipolar form involves protonation of the ring nitrogen and deprotonation of the thiol group, creating a pyridinium thiolate inner salt.[12] Its contribution to the equilibrium is generally significant only in highly polar, protic solvents that can stabilize the separated charges.

The dynamic relationship between these forms is illustrated in the diagram below.

Factors Influencing Tautomeric Equilibrium

The predominance of a specific tautomer is not fixed but is a function of its environment. As a Senior Application Scientist, understanding these influences is key to manipulating the compound for desired outcomes.

-

Solvent Polarity: This is arguably the most critical factor.

-

Nonpolar Solvents (e.g., cyclohexane, dioxane): Favor the less polar amino-thiol form (A).[7][8]

-

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): Stabilize the more polar amino-thione form (B) through dipole-dipole interactions.

-

Polar Protic Solvents (e.g., water, ethanol): Strongly favor the amino-thione form (B) and can also support the zwitterionic form (D) through hydrogen bonding.[7][13] The thione form is known to be the major tautomer for mercaptopyridines in polar solvents.[8]

-

-

Concentration: At higher concentrations, tautomers capable of forming stable hydrogen-bonded dimers, such as the thione form, are favored.[8]

-

Temperature: Changes in temperature can shift the equilibrium. The enthalpy differences between tautomers can be determined by variable-temperature spectroscopic studies.[13][14]

Experimental and Computational Characterization

A multi-faceted approach combining computational modeling and empirical spectroscopy is required to fully elucidate the tautomeric composition of this compound.

Computational Chemistry: Predicting Stability

Modern quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[15]

-

Causality Behind Method Choice: DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide a robust balance of computational cost and accuracy for calculating the Gibbs free energies (ΔG) of different tautomers in the gas phase and in solution (using models like the Polarizable Continuum Model, PCM).[1][10][11][16] A lower calculated ΔG indicates a more stable tautomer.

-

Expected Outcomes: Based on studies of related compounds, calculations are expected to show the amino-thione form as the global minimum in polar solvents, while the amino-thiol form may be the most stable in the gas phase or nonpolar media.[7][11] The energy barrier for proton transfer between tautomers can also be calculated to understand the kinetics of interconversion.[2][11]

| Tautomer of 2-Amino-4-methylpyridine (Example System) | Computational Method | Relative Energy (kcal/mol) in Gas Phase | Reference |

| Canonical Amino Form (Most Stable) | B3LYP/6-311++G(d,p) | 0.00 | [2][11] |

| Imino Form (trans) | B3LYP/6-311++G(d,p) | +13.60 | [2][11] |

| Imino Form (cis) | B3LYP/6-311++G(d,p) | +16.36 | [2][11] |

| Table 1: Representative DFT calculation results for the amino-imino tautomerism of 2-amino-4-methylpyridine, a structurally similar compound. These results demonstrate the significant energetic preference for the amino tautomer over the imino forms.[2][11] |

Spectroscopic Analysis: Observing Tautomers

Experimental validation of computational predictions is essential. Each tautomer has a unique spectroscopic fingerprint.

-

UV-Visible Spectroscopy: This technique is highly effective for studying thiol-thione equilibria. The thione form contains a C=S chromophore, which typically exhibits a strong n→π* absorption at a longer wavelength (e.g., ~360 nm) compared to the aromatic thiol form.[7][8] By monitoring the absorbance in different solvents, the shift in equilibrium can be quantified.

-

Infrared (IR) and Raman Spectroscopy: These methods probe the vibrational modes of the molecule.

-

Thiol Form: Characterized by a weak S-H stretching band (~2500-2600 cm⁻¹).

-

Thione Form: Exhibits a strong C=S stretching vibration (~1100-1250 cm⁻¹) and lacks the S-H stretch.

-

Amino vs. Imino: The N-H stretching region (3300-3500 cm⁻¹) also provides crucial information to distinguish between amino and imino forms.[11][17]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. The chemical shifts of the protons and carbons near the tautomerizing groups are highly sensitive to the specific form present. For example, the ¹³C chemical shift of the carbon in a C=S bond is significantly different from one in a C-S bond.[15]

Experimental Protocol: UV-Vis Analysis of Solvent Effects

This protocol provides a self-validating system to determine the predominant tautomeric form of this compound in various solvents.

Objective: To quantify the influence of solvent polarity on the thiol-thione tautomeric equilibrium.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a volatile solvent like methanol.

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., cyclohexane, chloroform, acetonitrile, ethanol, water).

-

Sample Preparation:

-

For each solvent, transfer a precise aliquot of the stock solution into a volumetric flask.

-

Carefully evaporate the initial solvent (methanol) under a gentle stream of nitrogen. This ensures the final solvent environment is not a mixture.

-

Dissolve the residue in the target solvent to a final concentration of ~0.1 mM.

-

-

Spectroscopic Measurement:

-

Record the UV-Vis absorption spectrum for each solution from 200 to 500 nm using a quartz cuvette.

-

Use the pure solvent as a blank for baseline correction.

-

-

Data Analysis:

-

Identify the absorption maxima (λ_max) for each spectrum.

-

Compare the spectra: An increase in the intensity of the long-wavelength absorption band (~350-400 nm) indicates a shift in the equilibrium towards the thione tautomer.

-

Correlate the observed λ_max and absorbance values with a solvent polarity scale (e.g., dielectric constant) to establish a quantitative relationship.

-

Conclusion and Outlook

The chemistry of this compound is dominated by a rich tautomeric equilibrium primarily between the amino-thiol and amino-thione forms. While the amino-thiol structure is canonical, compelling evidence from related heterocyclic systems suggests that the amino-thione tautomer is the thermodynamically preferred form in polar environments and the solid state.[7][8] This preference is driven by the stabilization afforded by solvent polarity and intermolecular hydrogen bonding.

For professionals in drug discovery and materials science, a thorough understanding of this tautomerism is not merely academic. The specific tautomer present will govern the molecule's physical properties, such as solubility and crystal packing, as well as its chemical reactivity and ability to interact with biological receptors. By leveraging the computational and spectroscopic techniques outlined in this guide, researchers can confidently predict, identify, and control the tautomeric behavior of this compound, thereby accelerating the development of novel therapeutics and functional materials.

References

- 1. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Tautomer - Wikipedia [en.wikipedia.org]

- 5. This compound | C5H6N2S | CID 13911673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jrimt.jp [jrimt.jp]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Zwitterion - Wikipedia [en.wikipedia.org]

- 13. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers [mdpi.com]

- 17. tsijournals.com [tsijournals.com]

2-Aminopyridine-3-thiol electronic properties and reactivity

An In-depth Technical Guide to the Electronic Properties and Reactivity of 2-Aminopyridine-3-thiol

Authored by: Gemini, Senior Application Scientist

Foreword: The pyridine scaffold is a cornerstone of medicinal chemistry, prized for its presence in numerous pharmaceuticals and its versatile chemical nature.[1][2] When functionalized with both an amino and a thiol group, as in this compound, the resulting molecule becomes a highly valuable and reactive building block. The interplay between the electron-donating amino group, the nucleophilic thiol, and the inherent electronic landscape of the pyridine ring gives rise to a unique profile of reactivity and electronic properties. This guide provides an in-depth exploration of this compound, offering researchers and drug development professionals a comprehensive understanding of its core chemical principles, experimental utility, and potential applications.

Molecular Structure and Electronic Landscape

This compound (also known as 2-amino-3-mercaptopyridine) is a heterocyclic compound featuring a pyridine ring substituted at the C2 and C3 positions with an amino (-NH₂) and a thiol (-SH) group, respectively.[3] This substitution pattern creates a molecule with multiple reactive centers and a nuanced electronic distribution that governs its behavior.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂S | [3] |

| Molecular Weight | 126.18 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 110402-20-5 | [3] |

| Boiling Point | 258.9°C at 760 mmHg | [4][] |

| Density | 1.293 g/cm³ | [4][] |

| SMILES | C1=CC(=C(N=C1)N)S | [3] |

Tautomerism: A Key Electronic Feature

A critical aspect of this compound's chemistry is its existence in multiple tautomeric forms. The equilibrium between these forms is sensitive to the solvent environment and dictates the molecule's reactivity.[6] The primary equilibrium is the thione-thiol tautomerism, with a secondary amino-imine equilibrium also possible.

-

Thione-Thiol Tautomerism: The molecule can exist as the thiol form (containing an S-H bond) or the thione form (containing a C=S bond and an N-H bond on the ring). In solution, the equilibrium often favors the thione tautomer, particularly in polar solvents, due to its greater stability.[6][7]

-

Amino-Imine Tautomerism: The amino group can also tautomerize to an imine form. Computational studies on related 2-aminopyridines suggest the canonical amino form is generally the most stable.[8][9]

Caption: Thione-Thiol tautomeric equilibrium of this compound.

Electron Distribution and Spectroscopic Signature

The electronic nature of the pyridine ring is significantly modulated by the two substituents. The amino group at the C2 position is a strong electron-donating group, increasing the electron density of the ring system. This makes the ring more susceptible to electrophilic attack than unsubstituted pyridine. Computational studies on aminopyridines confirm that the exocyclic amino nitrogen and the ring nitrogen atom are regions of high negative charge.[10]

Spectroscopic analysis provides crucial insights into the molecule's structure:

-

Infrared (IR) Spectroscopy: The IR spectrum is instrumental in identifying the dominant tautomer. The presence of a sharp band around 2550-2600 cm⁻¹ would indicate the S-H stretch of the thiol form. Conversely, the absence of this band and the presence of characteristic C=S and N-H stretching bands would support the thione form.[11] The N-H stretching bands for the amino group typically appear in the range of 3300-3500 cm⁻¹.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can reveal the presence of the SH proton, which is typically a broad singlet. In ¹³C NMR, the chemical shift of the carbon atom bonded to sulfur can help distinguish between the thiol and thione forms.

Chemical Reactivity and Synthetic Utility

The presence of three distinct nucleophilic centers—the thiol sulfur, the exocyclic amino nitrogen, and the pyridine ring nitrogen—makes this compound a versatile precursor for a wide array of chemical transformations.

Reactions at the Thiol Group

The thiol group is arguably the most reactive site for many synthetic applications. Its high nucleophilicity and susceptibility to oxidation are key features.

-

Oxidation: The thiol group can be readily oxidized. Mild oxidation typically yields a disulfide dimer. Stronger oxidizing agents can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids.[13][14] This reactivity is crucial in biological contexts where thiol-disulfide exchange is a common regulatory mechanism.[13]

-

S-Alkylation and S-Acylation: As a potent nucleophile, the thiol (or more accurately, the thiolate anion formed under basic conditions) readily reacts with electrophiles.[15][16] This allows for the straightforward synthesis of various thioethers and thioesters, which are common motifs in drug molecules.

-

Coordination Chemistry: The soft sulfur donor atom makes this compound an excellent ligand for coordinating with soft metal ions.[17][18] It can act as a bidentate or even tridentate ligand, coordinating through the sulfur, the amino nitrogen, and/or the pyridine ring nitrogen, leading to the formation of stable metal complexes with potential catalytic or biological activity.[18]

Reactions at the Amino Group

The exocyclic amino group behaves as a typical aromatic amine, participating in a range of nucleophilic reactions.

-

N-Alkylation and N-Acylation: The amino group can be alkylated or acylated, though its nucleophilicity is generally lower than that of the thiolate anion.[15] Reaction conditions can be tuned to favor functionalization at either the sulfur or nitrogen atom.

-

Cyclocondensation Reactions: The ortho-positioning of the amino and thiol groups makes this molecule an ideal precursor for synthesizing fused heterocyclic systems. For example, reaction with 2,3-dichloro-1,4-naphthoquinone yields aza-angular phenothiazine ring systems, which are of significant pharmacological interest.

Caption: Key reaction pathways for this compound.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved from the readily available 2-aminopyridine. A common and effective method involves thiocyanation followed by alkaline hydrolysis.

Protocol 1: Synthesis of this compound

This two-step protocol provides a reliable route to the target compound.

Step 1: Synthesis of 2-Amino-3-thiocyanatopyridine

-

Dissolve 2-aminopyridine in a suitable solvent like methanol.

-

Add a source of thiocyanate, such as potassium thiocyanate (KSCN).

-

Introduce a halogenating agent (e.g., bromine in methanol) dropwise at a controlled temperature (e.g., 0-5 °C) to generate the electrophilic thiocyanogen (SCN)₂ in situ.

-

Stir the reaction mixture until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

-

Work up the reaction by quenching, extraction with an organic solvent, and purification (e.g., recrystallization or column chromatography) to isolate 2-amino-3-thiocyanatopyridine.

Step 2: Hydrolysis to this compound

-

Reflux the 2-amino-3-thiocyanatopyridine intermediate in an aqueous solution of a strong base, such as 20% sodium hydroxide (NaOH).

-

Continue refluxing for an extended period (e.g., 24-30 hours) to ensure complete hydrolysis of the thiocyanate group to the thiol.

-

After cooling, carefully neutralize the reaction mixture with an acid, such as acetic acid, to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound.

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis of 6-chloro-11-azabenzo[a]phenothiazin-5-one

This protocol demonstrates the utility of this compound in a cyclocondensation reaction to form a complex heterocyclic system.

-

To a reaction flask, add this compound and anhydrous sodium carbonate.

-

Add a solvent mixture, such as benzene and DMF (e.g., 10:1 ratio).

-

Reflux the mixture for approximately 1 hour with stirring to ensure dissolution and formation of the thiolate.

-

Add 2,3-dichloro-1,4-naphthoquinone to the reaction mixture.

-

Continue to reflux with vigorous stirring for several hours (e.g., 7 hours) at 70-75°C.

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the mixture, and perform an appropriate workup, which may involve filtration to remove inorganic salts, followed by removal of solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., acetone) to obtain the pure phenothiazine derivative.

Applications in Drug Discovery

The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with diverse therapeutic actions, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][8][19] The addition of a 3-thiol group provides a key handle for further functionalization and for interaction with biological targets.

-

Enzyme Inhibition: The thiol group can act as a zinc-binding group or form covalent bonds with cysteine residues in enzyme active sites. This makes the scaffold attractive for designing inhibitors for enzymes like histone deacetylases (HDACs) or metalloproteinases.[20]

-

Precursor for Bioactive Heterocycles: As demonstrated, it is a key intermediate for synthesizing phenothiazines and other fused systems, which are known to possess a wide range of pharmacological activities, including antipsychotic and antihistaminic effects.

-

Antimicrobial Agents: Pyridine derivatives are widely explored for their antimicrobial properties. Functionalization via the thiol group allows for the generation of large libraries of compounds for screening against various bacterial and fungal strains.[2][19]

Conclusion

This compound is a molecule of significant synthetic and medicinal importance. Its rich electronic landscape, characterized by tautomeric equilibria and the interplay of electron-donating and nucleophilic functional groups, provides a foundation for diverse chemical reactivity. The ability to selectively functionalize the thiol group, the amino group, or engage in cyclocondensation reactions makes it a powerful and versatile building block for the construction of complex molecular architectures. A thorough understanding of its properties, as outlined in this guide, is essential for researchers aiming to leverage this scaffold in the fields of organic synthesis, coordination chemistry, and drug discovery.

References

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C5H6N2S | CID 13911673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses [mdpi.com]

- 12. tsijournals.com [tsijournals.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Aminopyridine-3-thiol solubility and stability studies

An In-Depth Technical Guide to the Solubility and Stability of 2-Aminopyridine-3-thiol

Introduction

This compound, a bifunctional heterocyclic compound, is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a nucleophilic amino group and a reactive thiol group, makes it a versatile building block for the synthesis of various pharmacologically active agents and complex molecular architectures. The 2-aminopyridine scaffold itself is a well-established pharmacophore found in numerous approved drugs, highlighting the potential of its derivatives.[1]

Understanding the fundamental physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective utilization. For researchers in drug discovery, this knowledge is critical for designing robust synthetic routes, developing suitable analytical methods, formulating stable dosage forms, and predicting a compound's in vivo behavior. This technical guide, designed for scientists and drug development professionals, provides a comprehensive overview of the solubility and stability profiles of this compound. It combines theoretical principles with detailed, field-proven experimental protocols to serve as a practical resource for laboratory work.

Part I: Physicochemical Properties

The inherent properties of a molecule dictate its behavior in various chemical and biological systems. The key physicochemical properties of this compound are summarized below. These values are crucial for predicting its solubility, reactivity, and analytical behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂S | [2] |

| Molecular Weight | 126.18 g/mol | [3][4] |

| Appearance | Off-white to yellow solid | Inferred from similar compounds |

| Melting Point | 158-162 °C | [2] |

| Boiling Point | 258.9 °C (Predicted) | [2][4] |

| Density | 1.293 g/cm³ (Predicted) | [4] |

| pKa (Thiol, estimated) | ~8-9 | Inferred from thiophenols |

| pKa (Amino, estimated) | ~6-7 | Inferred from aminopyridines |

Part II: Solubility Profiling

Solubility is a critical attribute that influences everything from reaction kinetics in a flask to bioavailability in an organism. The presence of both a basic amino group and an acidic thiol group suggests that the aqueous solubility of this compound will be highly dependent on pH.

Theoretical Considerations

The solubility of this compound is governed by its ability to form hydrogen bonds via its amino and thiol groups, and its polarity imparted by the pyridine nitrogen.

-

In Polar Protic Solvents (e.g., Water, Ethanol): The molecule is expected to have moderate solubility due to hydrogen bonding with the solvent.[5]

-

In Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated as these solvents can accept hydrogen bonds and disrupt the crystal lattice of the solid.

-

In Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the molecule's polar nature.

-

Effect of pH: The molecule's charge state changes with pH. In acidic conditions (pH < 6), the amino group will be protonated, forming a more soluble cationic salt. In alkaline conditions (pH > 9), the thiol group will be deprotonated, forming a more soluble anionic thiolate. Solubility is expected to be at its minimum near the isoelectric point.[5][6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for accurately determining the solubility of this compound in various solvents. The causality behind this method is to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable measure of thermodynamic solubility.

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol, DMSO). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours). This extended agitation time is necessary to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles. This step is critical to avoid aspirating solid material, which would artificially inflate the measured concentration.

-

Sampling: Carefully withdraw a precise aliquot from the clear supernatant of each vial.

-

Dilution: Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of this compound.

Predicted Solubility in Common Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water (neutral pH) | Low to Moderate | Hydrogen bonding capability, but limited by neutral charge state. |

| Ethanol | Moderate to High | Good hydrogen bonding and moderate polarity match.[7] | |

| Methanol | Moderate to High | Similar to ethanol, good hydrogen bonding capability. | |